2-(Benzo[d]thiazol-2-yl)-6-bromophenol
Description
Contextualization within Benzothiazole (B30560) and Halogenated Phenol (B47542) Chemistry
The chemical identity of 2-(Benzo[d]thiazol-2-yl)-6-bromophenol is rooted in two important classes of organic compounds: benzothiazoles and halogenated phenols. Benzothiazoles, which feature a benzene (B151609) ring fused to a thiazole (B1198619) ring, are a cornerstone of heterocyclic chemistry. nih.govnih.gov They are recognized for their wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov The benzothiazole scaffold is a privileged structure in drug discovery, appearing in several FDA-approved drugs. nih.gov
Halogenated phenols, on the other hand, are phenols substituted with one or more halogen atoms. The introduction of a halogen, such as bromine, into a phenolic ring can significantly alter its physicochemical properties. nih.govnsf.gov This includes modifications to its acidity, lipophilicity, and metabolic stability, which can in turn influence its biological activity and potential for drug development. nsf.govfrontiersin.org The presence of the bromine atom in this compound is therefore not a trivial feature, but a key determinant of its chemical behavior and potential applications.
Significance of the Benzothiazole-Phenol Scaffold in Advanced Materials and Chemical Biology
The fusion of a benzothiazole moiety with a phenolic group creates a scaffold with remarkable versatility, finding applications in both advanced materials and chemical biology. In the realm of materials science, these compounds are particularly noted for their fluorescent properties. smolecule.com Many benzothiazole-phenol derivatives exhibit excited-state intramolecular proton transfer (ESIPT), a phenomenon that can lead to large Stokes shifts and unique emission characteristics. smolecule.comresearchgate.net This makes them ideal candidates for the development of fluorescent probes for biological imaging and the detection of various analytes. smolecule.comresearchgate.netresearchgate.net Furthermore, the structural rigidity and potential for intermolecular interactions make these scaffolds promising for the creation of organic electronic and photonic devices. smolecule.com
Overview of Key Research Domains Pertaining to the Compound
The research landscape for this compound and its analogues is expanding, with several key domains of investigation:
Anticancer Research: A significant area of focus is the evaluation of this compound's potential as an anticancer agent. researchgate.net Studies have explored its ability to induce apoptosis in various cancer cell lines, with a particular interest in breast and colon cancer models. The mechanism of action is thought to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation. smolecule.com
Antimicrobial Drug Discovery: The compound has demonstrated notable antimicrobial properties, making it a candidate for the development of new antibiotics. Research is ongoing to understand its spectrum of activity against different bacterial strains and to optimize its structure to combat drug-resistant pathogens.
Fluorescent Probes and Sensors: Leveraging its fluorescent properties, researchers are exploring the use of this compound as a scaffold for creating fluorescent probes. smolecule.com These probes have potential applications in biological imaging and for the selective detection of biologically important ions and molecules. researchgate.netresearchgate.netnih.gov
Organic Synthesis and Medicinal Chemistry: The compound serves as a valuable building block in organic synthesis. Its functional groups allow for a variety of chemical modifications, enabling the synthesis of more complex molecules with tailored properties for pharmaceutical and agrochemical applications.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₈BrNOS | smolecule.com |
| Appearance | Solid | sigmaaldrich.com |
| Solubility | Reduced aqueous solubility due to bromine, improved membrane permeability. | |
| Stability | Enhanced thermal stability suggested by crystallographic studies of similar compounds. |
Reported Biological Activities of the Benzothiazole-Phenol Scaffold
| Activity | Description | Key Findings |
| Anticancer | Induces apoptosis in cancer cells. | Effective against breast and colon cancer models in vitro. |
| Antimicrobial | Exhibits activity against various bacterial strains. | A potential candidate for new antibiotic development. |
| Fluorescent Probe | Used in the design of fluorescent sensors for biological imaging. | Ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-6-bromophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNOS/c14-9-5-3-4-8(12(9)16)13-15-10-6-1-2-7-11(10)17-13/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRCXBCIZJMUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C(=CC=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Benzo D Thiazol 2 Yl 6 Bromophenol and Its Derivatives
Established Synthetic Pathways for the Core Structure
The synthesis of the 2-(benzo[d]thiazol-2-yl)phenol core is a foundational step, which can be followed by selective bromination to yield the target compound.
Multi-Step Organic Synthetic Approaches
The construction of 2-(Benzo[d]thiazol-2-yl)-6-bromophenol is typically achieved through a multi-step process. A common and direct method involves the regioselective bromination of the precursor, 2-(Benzo[d]thiazol-2-yl)phenol.
One established method for this transformation is through catalytic bromination using N-Bromosuccinimide (NBS) as the brominating agent. The reaction is carried out by dissolving 2-(Benzo[d]thiazol-2-yl)phenol in a solvent such as chloroform (B151607) or dichloromethane. To enhance regioselectivity towards the 6-position on the phenol (B47542) ring, a catalyst like titanium dioxide (TiO₂) is employed. The mixture is typically stirred under reflux conditions to achieve the desired product, which is then purified through standard workup procedures.
Table 1: Catalytic Bromination of 2-(Benzo[d]thiazol-2-yl)phenol
| Parameter | Condition | Reference |
|---|---|---|
| Substrate | 2-(Benzo[d]thiazol-2-yl)phenol | |
| Brominating Agent | N-Bromosuccinimide (NBS) (2.2 equiv.) | |
| Catalyst | Titanium dioxide (TiO₂) (0.08 mol%) | |
| Solvent | Chloroform or Dichloromethane | |
| Temperature | 45–55°C (Reflux) | |
| Reaction Time | 12–15 hours |
More generally, the synthesis of the 2-(benzothiazolyl)phenol scaffold often begins with the condensation of 2-aminothiophenol (B119425) with a salicylic (B10762653) acid derivative (e.g., salicylic acid, salicylaldehyde (B1680747), or a salicylic acid ester). mdpi.comorganic-chemistry.org This condensation reaction is a cornerstone of benzothiazole (B30560) synthesis and can be promoted by various catalysts under different reaction conditions. organic-chemistry.orgmdpi.com For instance, the reaction of 2-aminothiophenol with aldehydes can be catalyzed by systems like H₂O₂/HCl or conducted in air/DMSO without a catalyst. mdpi.comorganic-chemistry.org Once the 2-(benzothiazolyl)phenol core is formed, the subsequent bromination step, as detailed above, yields this compound.
Palladium-Catalyzed Cross-Coupling Strategies for Structural Analogues
Palladium-catalyzed reactions offer powerful and versatile methods for synthesizing structural analogues of 2-(benzothiazolyl)phenols. acs.orgnih.govresearchgate.net These strategies often involve the formation of the benzothiazole ring through C-H functionalization and C-S bond formation.
A notable approach is the palladium-catalyzed oxidative cyclization of thiobenzanilides. acs.orgnih.govresearchgate.net This method allows for the synthesis of variously substituted 2-arylbenzothiazoles from readily accessible starting materials. The catalytic system typically consists of a palladium(II) salt, often in conjunction with a copper(I) co-catalyst and an additive like tetrabutylammonium (B224687) bromide (Bu₄NBr), which enhances the reaction efficiency. acs.orgnih.govresearchgate.net This process demonstrates good functional group tolerance, enabling the synthesis of a diverse library of benzothiazole derivatives. acs.orgnih.gov
Table 2: Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles from Thiobenzanilides
| Component | Example Condition | Reference |
|---|---|---|
| Catalyst | Pd(II) (10 mol %) | acs.orgnih.gov |
| Co-catalyst | Cu(I) (50 mol %) | acs.orgnih.gov |
| Additive | Bu₄NBr (2 equiv.) | acs.orgnih.gov |
| Substrate | Thiobenzanilides | acs.orgnih.govresearchgate.net |
| Transformation | C-H Functionalization/C-S Bond Formation | acs.orgnih.gov |
These palladium-catalyzed methods are particularly useful for creating analogues where different aryl or alkyl groups are attached at the 2-position of the benzothiazole ring, which can then be subjected to bromination to produce a range of 2-(substituted-benzo[d]thiazol-2-yl)-6-bromophenol analogues.
Regioselective Functionalization and Derivatization Strategies
The structure of this compound offers multiple sites for further chemical modification, including the bromophenol ring, the benzothiazole system, and the potential for creating new functional groups.
Modification of the Bromophenol Moiety
The bromine atom on the phenol ring is a versatile handle for introducing a wide variety of functional groups through cross-coupling reactions. This allows for the synthesis of a vast number of derivatives. Common transformations include:
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce new aryl or vinyl substituents at the 6-position.
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes can be used to install alkynyl groups.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines allows for the formation of C-N bonds, leading to amino-substituted derivatives.
Reduction: The bromo group can be removed (hydrodebromination) to yield 2-(Benzo[d]thiazol-2-yl)phenol.
Oxidation: The phenol group itself can be oxidized to form quinone-type derivatives.
These modifications allow for systematic changes to the steric and electronic properties of the molecule.
Substitutions on the Benzothiazole Ring System
The benzothiazole ring itself can be functionalized, although its electron-deficient nature influences the reactivity. wikipedia.org Electrophilic substitution reactions, such as nitration or halogenation, can occur on the benzo portion of the ring system. mdpi.com For example, a patented process describes the synthesis of 2,6-dibromo benzothiazole via the reaction of benzothiazole with N-bromosuccinimide and a titanium dioxide catalyst, demonstrating that substitution on the benzene (B151609) ring is feasible. google.com
Furthermore, regioselective functionalization of the thiazole (B1198619) ring can be achieved using modern organometallic techniques. scispace.comnih.gov Metalation using specific reagents can generate magnesated or zincated thiazole intermediates that readily react with various electrophiles, allowing for the precise introduction of substituents onto the heterocyclic core. nih.gov This provides a pathway to derivatives with modified electronic properties and potential coordination sites.
Reaction Mechanisms and Stereochemical Considerations in Synthesis
The formation of this compound and its derivatives predominantly proceeds through the condensation of 2-aminothiophenol with a corresponding aldehyde or carboxylic acid. The most common and direct route involves the reaction of 2-aminothiophenol with 5-bromosalicylaldehyde. The underlying mechanism of this transformation, while subject to variations based on catalysts and reaction conditions, generally follows a well-established pathway involving the formation of a Schiff base intermediate followed by intramolecular cyclization and subsequent aromatization.
The reaction pathway can be delineated into three primary stages:
Formation of the Schiff Base (Iminothiophenol) Intermediate: The initial step involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of 5-bromosalicylaldehyde. This is typically followed by the elimination of a water molecule to form a Schiff base, also known as an iminothiophenol intermediate. This step is often catalyzed by acids, which protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. mdpi.comniscpr.res.inadvancechemjournal.com
Intramolecular Cyclization: The subsequent step is the intramolecular cyclization of the Schiff base intermediate. The thiol group (-SH) of the 2-aminothiophenol moiety acts as a nucleophile and attacks the imine carbon. This leads to the formation of a five-membered thiazoline (B8809763) ring, resulting in a benzothiazoline (B1199338) intermediate. mdpi.comresearchgate.net
Aromatization: The final step is the aromatization of the benzothiazoline intermediate to the stable benzothiazole ring system. This is an oxidation process that involves the removal of two hydrogen atoms from the thiazoline ring. This step can be facilitated by a variety of oxidizing agents or can occur in the presence of air (molecular oxygen). mdpi.comnih.gov The choice of oxidant can influence the reaction rate and yield.
Various catalytic systems have been employed to promote this reaction, including traditional acid catalysts like polyphosphoric acid (PPA) and p-toluenesulfonic acid (PTSA), as well as more contemporary and green catalysts. mdpi.com For instance, studies on the synthesis of related 2-arylbenzothiazoles have explored the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) and hydrogen peroxide, which act as oxidants to facilitate the cyclization of the Schiff base intermediate. mdpi.com Other methodologies have utilized iodine in dimethylformamide (DMF) or metal-free conditions with dimethyl sulfoxide (B87167) (DMSO) acting as the oxidant. nih.govorganic-chemistry.org
The presence of the bromo and hydroxyl substituents on the salicylaldehyde ring can influence the reactivity of the starting material and the properties of the final product, but the fundamental mechanistic pathway remains consistent with that of other 2-arylbenzothiazole syntheses. The electron-withdrawing nature of the bromine atom can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial Schiff base formation.
Stereochemical Considerations
For the synthesis of the achiral molecule, this compound, stereochemical considerations are not a primary focus in the existing literature. The planar nature of the benzothiazole and phenol rings does not give rise to stereoisomers.
However, stereochemistry would become a critical aspect in the synthesis of derivatives of this compound that incorporate chiral centers. For example, if the synthetic strategy involved the use of a chiral aldehyde or a chiral auxiliary, the formation of diastereomers would be possible. In such cases, the stereochemical outcome of the reaction would depend on the facial selectivity of the nucleophilic attack during the formation of the Schiff base or during any subsequent bond-forming steps. The use of chiral catalysts could also be employed to induce enantioselectivity in the synthesis of chiral derivatives. At present, specific studies detailing such stereocontrolled syntheses for derivatives of this particular compound are not widely reported.
Detailed Research Findings
The table below summarizes various synthetic approaches and mechanistic insights for the formation of the 2-arylbenzothiazole scaffold, which are applicable to the synthesis of this compound.
| Catalyst/Reagent | Reaction Conditions | Mechanistic Highlights |
| Polyphosphoric Acid (PPA) | High temperature | Acts as both a catalyst and a dehydrating agent, facilitating both Schiff base formation and cyclization. mdpi.com |
| p-Toluenesulfonic Acid (PTSA) | Reflux in a suitable solvent | Acid catalyst that promotes the formation of the Schiff base intermediate. niscpr.res.in |
| Ceric Ammonium Nitrate (CAN) / H₂O₂ | Solvent-free, 50°C | CAN acts as an oxidant, enabling the efficient cyclization of the in-situ formed Schiff base. mdpi.com |
| Iodine/DMF | Not specified | Iodine promotes the condensation and subsequent oxidative cyclization. organic-chemistry.org |
| DMSO/Air | Catalyst-free | DMSO acts as the oxidant in the aromatization step. nih.gov |
| Microwave Irradiation | Various catalysts | Can significantly reduce reaction times and improve yields in a greener approach. |
Advanced Spectroscopic and Photophysical Investigations
Elucidation of Excited State Intramolecular Proton Transfer (ESIPT) Mechanism
The ESIPT process is a fundamental photochemical reaction that occurs in molecules featuring a proton-donating group (like a hydroxyl group) and a proton-accepting group (like a nitrogen atom) in close proximity, connected by an intramolecular hydrogen bond. nih.govmdpi.com Theoretical studies based on density functional theory (DFT) and time-dependent DFT (TD-DFT) are crucial for investigating the ESIPT mechanisms in 2-(2′-hydroxyphenyl)benzothiazole (HBT) derivatives like 2-(Benzo[d]thiazol-2-yl)-6-bromophenol. nih.govbohrium.comresearchgate.net
Upon photoexcitation, the intramolecular hydrogen bond within the molecule strengthens, facilitating the ESIPT process. nih.govmdpi.com This phenomenon is central to the compound's unique luminescent properties. The photochemical cycle involves four key stages:
Photoexcitation from the ground state (S₀) to the Franck-Condon excited state (S₁).
An ultrafast ESIPT reaction in the excited state to form a phototautomer.
Radiative relaxation (fluorescence) from the phototautomer's excited state, resulting in a large Stokes-shifted emission. nih.gov
A return to the initial ground state via reverse proton transfer. mdpi.com
A theoretical study on the closely related isomer, 2-(Benzothiazol-2-yl)-5-bromophenol, confirms that the intramolecular hydrogen bond is significantly strengthened in the S1 excited state, which promotes the proton transfer reaction. researchgate.net
The ESIPT process in this compound involves a dynamic equilibrium between two tautomeric forms: the enol (E) form and the keto (K) form.
Enol Form (E): In the ground state (S₀), the compound exists predominantly in the stable enol configuration, which possesses an intramolecular hydrogen bond between the phenolic hydroxyl group and the thiazole (B1198619) nitrogen atom.
Keto Tautomer (K): Upon absorption of light, the molecule is promoted to the excited enol state (E). From this state, an ultrafast intramolecular proton transfer occurs (on a femtosecond timescale), leading to the formation of the excited keto tautomer (K). mdpi.comnih.gov This K* tautomer is responsible for the characteristic, highly Stokes-shifted fluorescence. The ground state keto form (K) is generally unstable and rapidly undergoes reverse proton transfer to regenerate the stable ground state enol form (E). nih.gov
The presence and interplay of these tautomers are responsible for the dual emission bands often observed in ESIPT-capable molecules.
The efficiency and dynamics of the ESIPT process are highly sensitive to the surrounding environment, particularly solvent polarity.
Solvent Polarity: In low-polarity solvents, the intramolecular hydrogen bond that is crucial for ESIPT is favored. nih.gov However, in high-polarity and protic solvents (like ethanol (B145695) or water), the solvent molecules can form intermolecular hydrogen bonds with the compound. This competition can disrupt the intramolecular hydrogen bond, thereby inhibiting the ESIPT process. nih.gov For some benzothiazole (B30560) derivatives, increasing solvent polarity causes a strong red-shift in the lower energy emission peak, confirming the charge-transfer (CT) character of the excited state. unamur.be
Proton-Donating/Accepting Solvents: Protic solvents are particularly effective at preventing the formation of the intramolecular hydrogen bond, which can hinder or completely block the ESIPT pathway. nih.gov In related benzoxazole (B165842) systems, the fluorescence lifetime of the excited keto tautomer has been observed to decrease dramatically in polar solvents. nih.gov
Fluorescence and Luminescence Properties
The fluorescence of this compound is a direct consequence of the ESIPT mechanism, leading to notable characteristics such as a large Stokes shift and potential for aggregation-induced emission.
While many luminophores suffer from aggregation-caused quenching (ACQ) where their fluorescence diminishes in high concentrations or the solid state, some ESIPT molecules exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). mdpi.comresearchgate.net This makes them "always-on" luminophores that are brightly emissive in dilute solutions, aggregates, and the solid state. nih.gov
For related 2-(2-hydroxyphenyl)benzothiazole (B1206157) derivatives, AIE activity has been demonstrated. researchgate.net The mechanism for AIE in such systems is often attributed to the restriction of intramolecular rotations in the aggregated state. This blockage of non-radiative decay pathways forces the excited molecules to release their energy via radiative means, thus enhancing fluorescence emission. researchgate.net A related triad (B1167595) molecule, BTE-2PBT, showed an 11-fold increase in emission when its solution's water fraction was increased to 90%, indicating strong AIE behavior due to nanoaggregate formation. mdpi.com
For instance, two AIE-ESIPT active 2-(2-hydroxyphenyl)benzothiazole derivatives showed the following photophysical properties:
| Compound | Solvent | Emission Max (nm) | Absolute Quantum Yield (Φ) | Source |
|---|---|---|---|---|
| Derivative 1 | THF | 580-590 | 0.28 | researchgate.net |
| Derivative 1 | CHCl₃ | 580-590 | 0.41 | researchgate.net |
| Derivative 1 | Solid State | 592 | 0.26 | researchgate.net |
| Derivative 2 | THF | 580-590 | 0.41 | researchgate.net |
| Derivative 2 | CHCl₃ | 580-590 | 0.59 | researchgate.net |
| Derivative 2 | Solid State | 570 | 0.38 | researchgate.net |
Fluorescence lifetime studies on benzothiazole derivatives have been conducted, particularly for applications in biological imaging. nih.gov For 2-(2′-hydroxyphenyl)-benzoxazole (HBO), a structurally similar ESIPT molecule, the lifetime of the excited keto tautomer was measured to be 295 picoseconds in hexane. nih.gov
Comprehensive Absorption and Emission Spectral Analysis
The absorption and emission spectra provide a fingerprint of the electronic transitions occurring within the molecule.
Absorption Spectrum: Like other 2-(2′-hydroxyphenyl)benzothiazole derivatives, this compound is expected to exhibit strong absorption bands in the ultraviolet (UV) region. mdpi.com These bands correspond to π→π* and n→π* electronic transitions. mdpi.com Studies on similar compounds show absorption peaks typically between 270 and 340 nm. mdpi.comresearchgate.net A theoretical study on a brominated isomer suggests that the presence of the bromine atom, due to its electronegativity, can cause a slight redshift in the absorption spectrum compared to non-halogenated analogs. researchgate.net
Emission Spectrum: The most striking feature of the emission spectrum is the dual fluorescence that is characteristic of many ESIPT compounds: a "normal" emission at a shorter wavelength from the locally excited enol* state and a significantly red-shifted emission from the excited keto* tautomer. The energy difference between the absorption maximum and the keto* emission maximum results in an exceptionally large Stokes shift. For example, a related benzothiazole-based probe, BT-AC, was reported to have a large Stokes shift of 135 nm. researchgate.net Another study on fifteen different benzothiazole derivatives reported fluorescence emissions in the 380 to 450 nm range. researchgate.net The keto emission for related compounds can shift from green to orange depending on substitutions on the phenolic ring. researchgate.net
The table below summarizes photophysical data for related benzothiazole compounds to provide context for the expected spectral properties of this compound.
| Compound Type | Absorption Max (λabs) | Emission Max (λem) | Stokes Shift | Source |
|---|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-nitrobenzamide Isomers | 271-307 nm | 342-380 nm | - | mdpi.com |
| 2-(4-bromophenyl)benzothiazole Derivatives | ~330-340 nm | 380-450 nm | - | researchgate.net |
| 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) | 335 nm | 470 nm | 135 nm | researchgate.net |
Vibrational Spectroscopy (FT-IR, Raman) for Structural Conformation
Expected FT-IR and Raman Spectral Features:
For this compound, the vibrational spectrum would be characterized by contributions from the benzothiazole ring, the bromophenol ring, and the linkage between them.
O-H Vibrations: A broad absorption band in the FT-IR spectrum, typically in the region of 3400-3200 cm⁻¹, would be expected for the phenolic hydroxyl (-OH) group, indicative of intermolecular hydrogen bonding. The corresponding Raman signal would likely be weak.
C-H Vibrations: Aromatic C-H stretching vibrations would appear in the 3100-3000 cm⁻¹ region in both FT-IR and Raman spectra.
C=N and C=C Vibrations: The C=N stretching of the thiazole ring and the C=C stretching vibrations of the aromatic rings would give rise to a series of characteristic bands in the 1650-1400 cm⁻¹ range. These are often strong in both FT-IR and Raman spectra and are crucial for confirming the core structure.
C-O Stretching: The phenolic C-O stretching vibration is expected to produce a strong band in the FT-IR spectrum around 1200-1250 cm⁻¹.
C-Br Stretching: The C-Br stretching vibration would be observed in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹, and would be more prominent in the Raman spectrum.
Benzothiazole Ring Vibrations: The characteristic ring breathing and other skeletal vibrations of the benzothiazole moiety would be present, providing further structural confirmation.
A comparative analysis of the experimental FT-IR and Raman spectra with theoretical calculations, often performed using Density Functional Theory (DFT), would allow for a detailed assignment of the observed vibrational modes to specific atomic motions within the molecule. This would help in confirming the planar or non-planar conformation of the molecule and the nature of intramolecular interactions.
Interactive Data Table: Predicted Vibrational Frequencies
The following table is a representation of expected vibrational frequencies and is for illustrative purposes, as specific experimental data is not available.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch | ~3300 | - | Broad, Medium |
| Aromatic C-H stretch | 3100-3000 | 3100-3000 | Medium-Strong |
| C=N stretch (thiazole) | ~1610 | ~1610 | Strong |
| Aromatic C=C stretch | 1600-1450 | 1600-1450 | Strong |
| C-O stretch (phenol) | ~1230 | - | Strong |
| C-Br stretch | ~550 | ~550 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of organic molecules. ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each hydrogen and carbon atom in this compound.
Expected ¹H NMR Spectral Features:
The ¹H NMR spectrum would show distinct signals for the protons on the benzothiazole and bromophenol rings.
Phenolic Proton (-OH): A broad singlet is expected for the hydroxyl proton, with its chemical shift being highly dependent on the solvent and concentration. This signal would typically appear in the downfield region.
Bromophenol Protons: The three aromatic protons on the bromophenol ring would appear as a set of multiplets (likely a doublet, a triplet, and another doublet, or more complex splitting depending on the coupling constants) in the aromatic region (δ 6.8-8.0 ppm). The proton ortho to the bromine atom would likely be the most downfield of this set due to the deshielding effect.
Benzothiazole Protons: The four protons on the benzo part of the benzothiazole ring would also give rise to signals in the aromatic region (δ 7.0-8.5 ppm), typically as two sets of multiplets corresponding to the two pairs of adjacent protons.
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule.
Benzothiazole Carbons: The carbon atoms of the benzothiazole ring system would resonate in the range of δ 110-160 ppm. The quaternary carbon of the C=N group would be found in the more downfield part of this range.
Bromophenol Carbons: The carbons of the bromophenol ring would also appear in the aromatic region. The carbon bearing the hydroxyl group (C-OH) would be significantly downfield (around δ 150-160 ppm), while the carbon attached to the bromine atom (C-Br) would be shifted to a lower frequency (around δ 110-120 ppm).
Quaternary Carbons: The spectrum would clearly distinguish between protonated and quaternary carbons, aiding in the complete assignment of the carbon skeleton.
Interactive Data Tables: Predicted NMR Chemical Shifts
The following tables are representations of expected chemical shifts and are for illustrative purposes, as specific experimental data is not available.
¹H NMR
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -OH | Variable (e.g., 9-11) | br s |
| Aromatic-H (Benzothiazole) | 7.0-8.5 | m |
| Aromatic-H (Bromophenol) | 6.8-8.0 | m |
¹³C NMR
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=N (Thiazole) | ~165 |
| C-OH (Phenol) | ~155 |
| Aromatic C-H & C-C (Benzothiazole) | 115-150 |
| Aromatic C-H & C-C (Bromophenol) | 115-140 |
| C-Br (Phenol) | ~115 |
Coordination Chemistry and Metal Complexation
Ligand Design Principles Based on 2-(Benzo[d]thiazol-2-yl)-6-bromophenol and Its Derivatives
The design of ligands based on the 2-(benzo[d]thiazol-2-yl)phenol framework is guided by several key principles aimed at tuning the properties of the resulting metal complexes. Benzothiazole (B30560) itself is a privileged structure in medicinal and materials chemistry. nih.gov The core scaffold of this compound provides a bidentate N,O-chelation site through the thiazole (B1198619) nitrogen and the phenolic oxygen.
The key design elements include:
Chelation Site : The primary design feature is the N,O-donor set formed by the imine nitrogen of the benzothiazole ring and the deprotonated phenolic oxygen. This arrangement forms a stable five- or six-membered chelate ring upon coordination to a metal ion.
Substituent Effects : The bromine atom at the 6-position of the phenol (B47542) ring exerts both steric and electronic influences. Electronically, its electron-withdrawing nature can affect the acidity of the phenolic proton and the electron density on the donor oxygen atom, thereby modulating the metal-ligand bond strength. Sterically, the bulky bromine group can influence the coordination geometry around the metal center and affect the packing of molecules in the solid state.
Extended Conjugation : The fused aromatic system of the benzothiazole moiety provides a platform for π-delocalization. uky.edu This can be exploited in the design of complexes with interesting photophysical properties, such as fluorescence. nih.gov
Derivatization : The basic scaffold can be readily modified. For example, derivatives can be synthesized by altering the substituents on the benzothiazole or phenol rings to fine-tune the steric and electronic properties of the ligand. researchgate.netnih.govresearchgate.net This allows for the systematic modification of the ligand's coordination behavior and the physical properties of the resulting metal complexes. rsc.org The synthesis of Schiff base derivatives by condensing 2-aminobenzothiazole (B30445) with various aldehydes is a common strategy to create more complex, multidentate ligands. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes using ligands derived from 2-(benzo[d]thiazol-2-yl)phenol typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Commonly used metal ions include those from the first transition series such as Co(II), Ni(II), Cu(II), and Zn(II). nih.govimpactfactor.org The synthesis is generally straightforward, often carried out by mixing stoichiometric amounts of the ligand and the metal salt (e.g., chlorides or nitrates) in a solvent like ethanol (B145695) or methanol (B129727) and refluxing the mixture for several hours. researchgate.netnih.gov The resulting complexes often precipitate from the solution upon cooling and can be isolated by filtration. researchgate.net
Depending on the ligand's design and the reaction conditions, both mononuclear and polynuclear complexes can be formed.
Mononuclear Complexes : In the simplest cases, the ligand coordinates to a single metal center. For many bidentate benzothiazole-based ligands, complexes with a general formula of [M(L)₂] or [M(L)₂X₂] are formed, where L is the deprotonated ligand and X is a co-ligand like a halide or solvent molecule. researchgate.net
Polynuclear Architectures : Ligands with bridging functionalities can lead to the formation of polynuclear complexes. For instance, a derivative of 2-aminobenzothiazole has been shown to form binuclear complexes where the ligand coordinates to two different metal centers. impactfactor.org The formation of polynuclear structures can also be influenced by the choice of metal ion and ancillary ligands, as seen in a cobalt(II) thiocyanate (B1210189) complex bridged by a tetra(pyrazolyl)borate ligand. researchgate.net In some cases, the pyrazine (B50134) ring of a related heterocyclic ligand can act as a bridge between two Ag(I) ions, forming a polynuclear chain. rsc.org
The 2-(Benzo[d]thiazol-2-yl)phenol scaffold and its derivatives can adopt various chelation modes, leading to different coordination geometries around the metal ion.
Bidentate Chelation : The most common coordination mode involves the nitrogen atom of the thiazole ring and the oxygen atom of the phenolic group, forming a stable chelate ring. Ligands of this type have been shown to behave as bidentate chelators. nih.gov
Tridentate Chelation : More complex derivatives, such as those incorporating a pyridine-2,6-dicarboxamide backbone, can act as tridentate ligands. uky.edu
Coordination Geometries : The coordination number and geometry of the metal center are influenced by the stoichiometry of the reactants, the nature of the metal ion, and the steric bulk of the ligand. Commonly observed geometries include:
Octahedral : For many Co(II) and Ni(II) complexes, an octahedral geometry is suggested, often achieved by the coordination of two tridentate ligands or two bidentate ligands and two solvent molecules. nih.govresearchgate.netscirp.org
Tetragonal/Square Planar : Copper(II) complexes often exhibit a distorted tetragonal or square planar geometry. nih.govscirp.org
Trigonal Bipyramidal : In some organotin(IV) complexes with a related tridentate ligand, a distorted trigonal bipyramidal geometry is observed. uky.edu
Spectroscopic Characterization of Metal Complexes (UV-Vis, FT-IR, ESR, Mass Spectrometry)
A combination of spectroscopic techniques is essential for the characterization of these metal complexes. researchgate.net
FT-IR Spectroscopy : Infrared spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands are monitored for shifts upon complexation.
The disappearance of the broad ν(O-H) band of the phenolic group indicates deprotonation and coordination of the oxygen atom. scirp.org
A shift in the ν(C=N) stretching frequency of the benzothiazole ring to lower or higher wavenumbers is indicative of the nitrogen atom's involvement in coordination. scirp.org
The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. nih.gov
UV-Vis Spectroscopy : Electronic spectra provide information about the electronic transitions within the complex and the coordination geometry of the metal ion.
Intense bands in the UV region are typically assigned to π→π* and n→π* intraligand transitions. scirp.org
Weaker bands in the visible region are often due to d-d transitions of the metal ion. The position and number of these bands can help in assigning the coordination geometry (e.g., octahedral or tetrahedral). scirp.org For example, three low-intensity bands observed for a Mn(II) complex were attributed to d-d transitions consistent with an octahedral geometry. scirp.org
Electron Spin Resonance (ESR) Spectroscopy : For paramagnetic complexes, such as those of Cu(II), ESR spectroscopy provides detailed information about the electronic environment of the metal ion and the nature of the metal-ligand bonding.
Mass Spectrometry : This technique is used to determine the molecular weight of the complexes and confirm their proposed stoichiometry. researchgate.net
| Complex | Key FT-IR Shifts (cm⁻¹) | UV-Vis λmax (nm) (Assignment) | Reference |
|---|---|---|---|
| [Co(L)₂(H₂O)₂] | ν(C=N) shift, new ν(M-N), ν(M-O) bands | ~521, 617, 864 (d-d transitions, Octahedral) | scirp.org |
| [Ni(L)₂(H₂O)₂] | ν(C=N) shift, new ν(M-N), ν(M-O) bands | d-d transitions consistent with Octahedral geometry | nih.govscirp.org |
| [Cu(L)₂] | ν(C=N) shift, new ν(M-N), ν(M-O) bands | d-d transitions consistent with Tetragonal/Square Planar geometry | nih.gov |
Structural Determination via X-ray Crystallography of Metal Complexes
While spectroscopic methods provide valuable insights, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure of metal complexes. nih.gov This technique allows for the precise determination of bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. nih.gov
For complexes of ligands structurally related to this compound, X-ray crystallography has confirmed:
The bidentate or tridentate coordination mode of the ligands. uky.edunih.gov
The specific coordination geometries, such as distorted trigonal bipyramidal for Sn(IV) complexes uky.edu and tetragonal for Cu(II) complexes. nih.gov
The formation of dinuclear or polynuclear structures through bridging ligands. rsc.org
The planarity or distortion of the ligand upon coordination. For instance, in one derivative, the benzothiazole and chromene ring systems were found to be nearly coplanar. nih.gov
The structural data obtained from X-ray crystallography is crucial for understanding the structure-property relationships in these coordination compounds. researchgate.net
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of the metal complexes are determined by the nature of the metal ion, its oxidation state, and the ligand field environment.
Magnetic Susceptibility : Magnetic moment measurements at room temperature are used to determine the number of unpaired electrons in a complex, which in turn provides information about the spin state and coordination geometry of the metal ion.
For example, Co(II) complexes in an octahedral field typically exhibit magnetic moments in the range of 4.3-5.2 B.M.
Octahedral Ni(II) complexes usually have magnetic moments between 2.8 and 3.5 B.M.
Cu(II) complexes with one unpaired electron generally show a magnetic moment of around 1.9-2.2 B.M. scirp.org
Electronic Properties : The electronic properties are largely dictated by the ligand field. The benzothiazole-phenol ligand system, with its N,O-donors, creates a specific ligand field strength that influences the d-orbital splitting of the metal center. This, in turn, determines the electronic spectra and magnetic behavior of the complex. The delocalized π-system of the benzothiazole ring can also participate in charge transfer transitions, which can be a significant feature in the electronic spectra of the complexes.
| Metal Ion | Coordination Geometry | Typical Magnetic Moment (μeff, B.M.) | Reference |
|---|---|---|---|
| Co(II) | Octahedral | 4.3 - 5.2 | nih.gov |
| Ni(II) | Octahedral | 2.8 - 3.5 | nih.gov |
| Cu(II) | Tetragonal | 1.9 - 2.2 | scirp.org |
| Mn(II) | Octahedral | ~5.9 | scirp.org |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can predict molecular geometries, energies, and other electronic properties with high accuracy. For benzothiazole (B30560) derivatives, DFT is frequently used to understand the ground-state properties and the influence of different substituents on the electronic distribution.
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in a molecule's chemical reactivity and electronic transitions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key parameter indicating the molecule's kinetic stability and the energy required for electronic excitation.
A smaller energy gap generally corresponds to higher reactivity and a tendency for the molecule to be more easily excited, often resulting in a red-shift (a shift to longer wavelengths) in the absorption spectrum. DFT calculations are the standard method for determining these energy levels. For instance, in a theoretical study of 2-(Benzothiazol-2-yl)-5-bromophenol (BBS-OH), an isomer of the title compound, the HOMO-LUMO gap was analyzed to understand its luminescent properties. The analysis showed that modifications, such as changing atomic electronegativity, can tune this energy gap and thus modulate the spectral properties.
The table below shows calculated HOMO-LUMO energy gaps for various benzothiadiazole-based polymers, illustrating how structural changes affect this crucial parameter.
| Compound/Polymer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| PTBTT | -5.68 | -3.91 | 1.77 |
| PHTBTHT | -5.71 | -3.72 | 1.99 |
| PFBTF | -5.61 | -4.04 | 1.57 |
| PTTBTTT | -5.51 | -3.71 | 1.80 |
| Data sourced from a study on novel benzothiadiazole comprising homopolymers and illustrates the principle of HOMO-LUMO gap calculation. |
Molecular Orbital Characterization
Beyond the energy gap, analyzing the spatial distribution of the HOMO and LUMO is essential. This characterization reveals which parts of the molecule are involved in electronic transitions. Typically for this class of compounds, the HOMO is localized on the electron-rich phenol (B47542) ring, while the LUMO is centered on the electron-accepting benzothiazole moiety.
This distribution confirms that the primary electronic transition is a π-π* charge transfer from the phenol group to the benzothiazole system. Understanding the nature of these orbitals is fundamental for explaining the intramolecular charge transfer (ICT) characteristics of the molecule upon photoexcitation, which is a precursor to phenomena like ESIPT.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To study the behavior of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. It allows for the simulation of electronic absorption and emission spectra and the exploration of excited-state reaction pathways, such as ESIPT.
Simulation of Absorption and Emission Spectra
TD-DFT can predict the vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of peaks in an absorption spectrum. Similarly, by optimizing the geometry of the molecule in its first excited state (S1), TD-DFT can simulate the fluorescence emission spectrum.
For example, a TD-DFT study on 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol (BTAP) using the B3LYP functional successfully simulated its absorption and fluorescence spectra in dichloromethane. The calculated absorption peak at 388 nm and fluorescence at 442 nm (enol form) and 518/527 nm (keto forms) were in good agreement with the experimental values, demonstrating the predictive power of the method. Such simulations are invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions involved.
Potential Energy Surface Calculations for ESIPT
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton moves from a donor group (hydroxyl) to an acceptor group (thiazole nitrogen) within the same molecule in an excited state. This process is often responsible for the large Stokes shift (separation between absorption and emission peaks) observed in these compounds.
TD-DFT is used to construct the potential energy surface (PES) for the proton transfer coordinate in the first excited state (S1). By mapping the energy of the system as the O-H bond stretches and the N-H bond forms, researchers can determine if the proton transfer is a barrierless process or if it must overcome an energy barrier. Studies on the related compound 2-(Benzothiazol-2-yl)-5-bromophenol have confirmed that the intramolecular hydrogen bond is strengthened in the S1 state, which facilitates the ESIPT process. PES calculations for similar systems show that upon excitation, the keto-tautomer formed via ESIPT is significantly more stable than the initial enol form, leading to fluorescence from this keto state at a much lower energy (longer wavelength).
Molecular Dynamics Simulations of Solvent Effects and Conformational Dynamics
While quantum mechanical methods like DFT and TD-DFT are excellent for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to understand the influence of the environment (like a solvent) and the conformational flexibility of the molecule over time.
MD simulations model the atomic motions of the solute and surrounding solvent molecules based on classical mechanics. This approach can reveal how solvent polarity and hydrogen bonding capabilities affect the stability of different electronic states (enol vs. keto tautomer) and influence the ESIPT process. For instance, polar solvents might stabilize the charge-transfer character of the excited state, potentially altering the emission properties. Furthermore, MD simulations can explore the different conformations a molecule like 2-(Benzo[d]thiazol-2-yl)-6-bromophenol might adopt and the dynamics of transitioning between them, which can impact its photophysical behavior. Research on 2-(2'-hydroxyphenyl)benzimidazole showed that the potential energy surface, and thus the reaction mechanism, is influenced by the solvent environment (e.g., ethanol (B145695) vs. cyclohexane).
In Silico Docking and Interaction Analysis
Computational docking and interaction analyses are pivotal in predicting and understanding the molecular interactions between a ligand, such as this compound, and biological macromolecules like enzymes and DNA. While specific, detailed docking studies exclusively for this compound are not extensively documented in publicly available literature, the broader class of benzothiazole derivatives has been the subject of numerous computational investigations. These studies provide a strong framework for hypothesizing the potential binding modes and interaction patterns of the target compound.
Enzyme Binding:
Molecular docking simulations are frequently employed to predict the binding affinity and orientation of benzothiazole derivatives within the active sites of various enzymes. These studies are crucial for rational drug design and for elucidating mechanisms of action. For instance, various benzothiazole compounds have been docked against a range of enzymatic targets, including kinases, DNA gyrase, and cyclooxygenases (COX). researchgate.netresearchgate.net
The binding of this compound to an enzyme's active site would likely be governed by a combination of hydrogen bonds, hydrophobic interactions, and halogen bonds. The phenolic hydroxyl group is a potential hydrogen bond donor and acceptor. The benzothiazole ring system, being largely planar and aromatic, can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the enzyme's binding pocket. Furthermore, the bromine atom at the 6-position of the phenol ring can form halogen bonds, which are increasingly recognized as significant, specific non-covalent interactions in ligand-protein binding.
In studies of similar benzothiazole derivatives, binding energies are often calculated to quantify the stability of the ligand-protein complex. A lower binding energy typically indicates a more stable and favorable interaction. For example, docking studies of various benzothiazole derivatives against microbial enzymes have shown a range of binding affinities. mdpi.comnih.gov While specific data for this compound is not available, an illustrative table based on typical findings for analogous compounds is presented below.
Illustrative Docking Analysis of a Benzothiazole Analog with a Kinase Target
| Parameter | Value | Interacting Residues | Interaction Type |
|---|---|---|---|
| Binding Energy | -8.5 kcal/mol | LYS789 | Hydrogen Bond |
| ASP831 | Hydrogen Bond | ||
| PHE832 | π-π Stacking | ||
| LEU764 | Hydrophobic | ||
| VAL792 | Hydrophobic |
| Inhibition Constant (Ki, predicted) | 1.5 µM | | |
This table is illustrative and based on data for analogous compounds. Specific values for this compound would require dedicated computational studies.
DNA Binding:
The planar, aromatic structure of this compound suggests that it may interact with DNA. Computational models are used to explore potential binding modes, which primarily include intercalation and groove binding.
Intercalation: In this mode, the planar benzothiazole ring system would insert itself between the base pairs of the DNA double helix. This interaction is stabilized by π-π stacking with the DNA bases. Molecular dynamics simulations can be used to assess the stability of such an intercalated complex.
Groove Binding: Alternatively, the molecule could bind to either the major or minor groove of the DNA helix. This binding is typically stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions between the ligand and the edges of the DNA base pairs and the sugar-phosphate backbone.
Docking studies of related benzothiazole compounds with DNA have been performed to elucidate these potential interactions. For example, some derivatives have been shown to bind to the minor groove of DNA, with specific hydrogen bonds forming between the molecule and the DNA bases. researchgate.net The docking of 2-phenyl-3-(substituted benzo[d]thiazol-2-ylamino)-quinazoline-4(3H)-one derivatives with DNA gyrase, an enzyme that manipulates DNA topology, suggests that the benzothiazole moiety plays a role in the interaction with the DNA-protein complex. researchgate.net
Illustrative DNA Interaction Parameters for a Benzothiazole Analog
| Binding Mode | Predicted Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Minor Groove Binding | -7.2 | Hydrogen bonds with A-T base pairs |
| Van der Waals contacts with the groove walls |
| Intercalation | -6.8 | π-π stacking with G-C base pairs |
This table is illustrative and based on data for analogous compounds. Specific values for this compound would require dedicated computational studies.
Applications in Chemical Sensing and Probing
Design and Mechanism of Fluorescent Chemosensors
Fluorescent chemosensors built upon the benzothiazole (B30560) framework operate through various photophysical mechanisms. These mechanisms, such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and the modulation of ESIPT, are triggered by the specific interaction between the sensor molecule and the target analyte. mdpi.com The design often involves incorporating a binding site that, upon complexation with an analyte, induces a conformational or electronic change in the fluorophore, leading to a detectable change in its fluorescence signal. mdpi.com For instance, the nitrogen atom of the thiazole (B1198619) ring and the adjacent phenolic oxygen can act as a chelation site for metal ions. nih.govacs.org
Derivatives of the benzothiazole phenol (B47542) scaffold have been extensively developed for the detection of various metal cations. These sensors often exploit the chelation of the metal ion with the nitrogen and oxygen atoms of the benzothiazole phenol core. nih.govacs.org
One such sensor, a biphenyl-benzothiazole-based chemosensor, has demonstrated high selectivity for Zn²⁺, Cu²⁺, and Ni²⁺ ions. acs.org The interaction with these ions causes a distinct colorimetric response, changing the sensor's solution from colorless to yellow. nih.govacs.org This sensor exhibits a ratiometric and "turn-on" fluorescence response specifically for Zn²⁺, while the fluorescence is quenched ("turn-off") by Cu²⁺ and Ni²⁺. nih.govresearchgate.net The binding stoichiometry between the sensor and these metal ions was determined to be 2:1. researchgate.net
Another benzothiazole-based Schiff base probe was designed for the selective "turn-on" detection of Zn²⁺ and Cd²⁺, achieving emission wavelengths over 600 nm, which is advantageous for studies in complex biological media. rsc.org Furthermore, a novel fluorescent probe based on 5-(benzo[d]thiazol-2-yl)-2-hydroxy-3-methoxybenzaldehyde (BHM) was synthesized for the selective and sensitive detection of Al³⁺. mdpi.com The probe and Al³⁺ form a 1:1 complex, leading to a significant blue-shift in both absorption and emission spectra. mdpi.com
Table 1: Performance of Benzothiazole-Based Cation Sensors
| Sensor Derivative | Target Cation | Detection Limit | Stoichiometry (Sensor:Ion) |
|---|---|---|---|
| Biphenyl-benzothiazole | Zn²⁺ | 0.25 ppm | 2:1 |
| Biphenyl-benzothiazole | Ni²⁺ | 0.30 ppm | 2:1 |
| Biphenyl-benzothiazole | Cu²⁺ | 0.34 ppm | 2:1 |
| BHM | Al³⁺ | 24 nM | 1:1 |
| Pyrazolopyrimidine-based | Ni²⁺ | 8.9 nM | 2:1 |
| Pyrazolopyrimidine-based | Cu²⁺ | 8.7 nM | 2:1 |
This table presents data on various benzothiazole derivatives designed for cation sensing. researchgate.netrsc.orgmdpi.comnih.gov
The benzothiazole framework has also been adapted for anion recognition. A notable example is a sensor designed for cyanide (CN⁻), a highly toxic anion. A probe synthesized by coupling 3-(benzo[d]thiazol-2-yl)-4-hydroxybenzaldehyde with 2,2'-(1,4-phenylene)diacetonitrile demonstrated high selectivity for CN⁻ over other anions. nih.gov The detection mechanism involves the nucleophilic addition of cyanide to the probe, which disrupts the intramolecular charge transfer (ICT) pathway, resulting in a distinct color change from colorless to reddish-brown and a strong sky-blue fluorescence emission. nih.gov The detection limit for CN⁻ was found to be 0.62 μM, which is below the World Health Organization's guideline for drinking water. nih.gov
Another chemosensor, 4-(2-phenyldiazenyl)-2-(benzothiazol-2-yl) phenol, utilizes both hydrogen bonding and redox chemistry to detect different anions. It shows a selective visual and absorption response to acetate (B1210297) (AcO⁻) and fluoride (B91410) (F⁻) ions, while selectively sensing iodide (I⁻) through a redox mechanism. arabjchem.org
The versatility of the benzothiazole scaffold extends to the detection of small neutral molecules. A significant application is in the detection of nitroaromatic explosives like 2,4,6-trinitrophenol (TNP), also known as picric acid. A benzothiazole-based fluorescent probe, DYH, was developed for the sensitive detection of TNP. nih.gov The probe's blue-green fluorescence is significantly quenched in the presence of TNP, with a quenching efficiency of up to 99.77%. nih.gov The mechanism is attributed to an electron transfer from the excited state of the probe to the electron-deficient TNP. The probe exhibits a 1:1 binding stoichiometry with TNP and has a low detection limit of 0.21 μM. nih.gov
Furthermore, derivatives have been engineered for biological small molecules. A probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for the highly selective detection of cysteine (Cys) over other biothiols like homocysteine (Hcy) and glutathione (B108866) (GSH). researchgate.netrsc.org The probe itself is virtually non-fluorescent but experiences a remarkable 4725-fold fluorescence enhancement upon reaction with cysteine, which has a detection limit as low as 32.6 nM. researchgate.netrsc.org
Ratiometric and Turn-On/Turn-Off Sensing Strategies
Sensing strategies are crucial for developing reliable and robust chemosensors. Benzothiazole-based probes have been successfully employed in various signaling modes.
Turn-On Sensing: In this strategy, the probe is initially non-fluorescent or weakly fluorescent. Upon binding the analyte, a significant increase in fluorescence intensity is observed. This is often due to the suppression of non-radiative decay pathways like PET or the activation of emissive states. For example, the sensor for Zn²⁺ shows a fluorescent "turn-on" response. nih.govresearchgate.net Similarly, the probe for cysteine exhibits a dramatic "turn-on" effect. researchgate.netrsc.org
Turn-Off Sensing (Quenching): Here, the probe is initially fluorescent, and the fluorescence is diminished upon interaction with the analyte. This quenching can occur through energy or electron transfer to the analyte. The detection of Cu²⁺ and Ni²⁺ by a benzothiazole sensor, and TNP by the DYH probe, are examples of "turn-off" strategies. nih.govresearchgate.netnih.gov
Ratiometric Sensing: This advanced strategy involves measuring the ratio of fluorescence intensities at two different wavelengths. Ratiometric probes are highly desirable as they provide a built-in self-correction for environmental effects and instrumental variations, leading to higher accuracy. A benzothiazole-based sensor for Zn²⁺ demonstrated a ratiometric response, where the fluorescence intensity changes at two different emission wavelengths upon ion binding. nih.govresearchgate.net
These strategies allow for the creation of sensors that are not only selective but also provide quantitative and reliable data. nih.gov
Advanced Imaging Techniques Employing Fluorescent Probes (e.g., Two-Photon Fluorescence Imaging)
Two-photon microscopy (TPM) is a powerful imaging technique that offers advantages like increased penetration depth in living tissues, reduced phototoxicity, and high spatial resolution compared to conventional one-photon microscopy. nih.govmit.edufrontiersin.org These benefits make it ideal for imaging biological processes in vivo. nih.gov
Fluorescent probes based on the benzothiazole structure have been successfully applied in bioimaging. nih.govnih.govresearchgate.net For example, the cysteine-selective probe BT-AC, with its "turn-on" fluorescence and good cell permeability, has been used for imaging cysteine in HepG2 cells and in zebrafish. researchgate.netrsc.org Similarly, a pyrazolopyrimidine-based sensor was used to detect Ni²⁺ and Cu²⁺ in human cancer cells, demonstrating its potential for recognizing these ions in biological environments. nih.gov A probe for superoxide (B77818) anions, based on a quinoline-benzothiazoline structure, was used for two-photon microscopy imaging of inflammation in living organisms. nih.gov The ability to visualize the distribution and concentration of specific ions and molecules within living cells and organisms is a critical application of these fluorescent probes. nih.govnih.gov
Selectivity and Sensitivity Enhancements in Sensor Design
Achieving high selectivity and sensitivity is the ultimate goal in chemosensor design. For benzothiazole-based sensors, this is accomplished through several key strategies:
Receptor Design: The core of selectivity lies in the design of the binding pocket or receptor site. By modifying the steric and electronic properties of the benzothiazole phenol scaffold, it is possible to create receptors that preferentially bind to a specific analyte. For example, the introduction of specific functional groups can create a cavity size and coordination geometry that is complementary to the target ion.
Exploiting Unique Reaction Chemistry: Selectivity can be enhanced by designing probes that undergo a specific chemical reaction with the analyte. The cysteine probe BT-AC, for instance, undergoes a complete tandem reaction only with cysteine, distinguishing it from other thiols that either react incompletely or not at all. researchgate.net
Modulating Photophysical Processes: Sensitivity is often enhanced by maximizing the change in the fluorescence signal upon analyte binding. This can be achieved by designing probes where a highly efficient non-radiative process (like PET) is completely shut down, leading to a massive "turn-on" fluorescence enhancement. mdpi.com The 4725-fold enhancement of the BT-AC probe is a testament to this approach. researchgate.net
Multi-modal Detection: Combining different detection modes, such as colorimetric and fluorometric responses, can improve the reliability of detection. nih.govacs.org A color change visible to the naked eye provides a simple, qualitative screening method, while the fluorescence change allows for precise quantification. nih.gov
Through the rational design of the fluorophore and the binding unit, researchers continue to develop benzothiazole-based probes with exceptional selectivity and sensitivity for a wide array of important chemical species.
Molecular Mechanisms of Biological Interactions Non Clinical Focus
DNA Binding and Cleavage Mechanisms
The planar structure of the benzothiazole (B30560) ring system is a key feature that suggests a potential for interaction with DNA. Studies on structurally related compounds indicate that these interactions can occur through various modes, leading to interference with DNA's template function and, in some cases, strand scission.
While specific binding affinity data for 2-(Benzo[d]thiazol-2-yl)-6-bromophenol is not extensively documented, research on analogous benzothiazole derivatives provides strong evidence for DNA interaction. The primary mode of binding for many planar heterocyclic compounds is intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This is supported by studies on metal complexes of benzothiazole Schiff bases, which have demonstrated an intercalative mode of binding to Calf Thymus DNA (CT-DNA) ias.ac.inresearchgate.net.
Another potential mechanism is groove binding. For instance, the benzothiazole derivative 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) was identified as a DNA minor groove-binding agent, rather than an intercalator researchgate.netesisresearch.org. This mode of interaction is typically driven by van der Waals forces, hydrogen bonds, and electrostatic interactions with the walls of the DNA grooves.
A study on a closely related compound, (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazineylidene)methyl)-4,6-dibromophenol, and its metal complexes also pointed towards an effective intercalative binding mode with CT-DNA researchgate.net. The binding affinity is often enhanced upon coordination with metal ions.
The ability of a compound to cleave DNA is a significant aspect of its biological activity. Benzothiazole derivatives, particularly when complexed with transition metals, can act as artificial nucleases, inducing single- or double-strand breaks in plasmid DNA ias.ac.in. The mechanism of cleavage can be either hydrolytic or oxidative nih.gov.
Oxidative cleavage is more common for these types of complexes and often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, in the presence of a co-reactant like hydrogen peroxide (H₂O₂) researchgate.netnih.gov. These radicals then attack the deoxyribose sugar or nucleotide bases, leading to strand scission. Studies on metal complexes of (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazineylidene)methyl)-4,6-dibromophenol confirmed effective cleavage of supercoiled pBR322 DNA, which can also be induced by photoactivation researchgate.net. Similarly, copper complexes of other benzothiazole-cored Schiff bases have shown the ability to cleave pBR322 DNA in the presence of H₂O₂ researchgate.net.
Enzyme Inhibition Studies and Mechanistic Insights
The benzothiazole-phenol scaffold is a potent pharmacophore for the inhibition of various enzymes, attributed to its ability to interact with active site residues through hydrogen bonding, hydrophobic, and coordination interactions.
Tyrosinase is a key copper-containing enzyme in melanin biosynthesis, and its inhibition is of great interest in cosmetology and medicine. Phenolic compounds bearing a 2-phenylbenzo[d]thiazole scaffold have been identified as potent tyrosinase inhibitors nih.gov. The hydroxyl group on the phenol (B47542) ring is crucial for activity, often chelating the copper ions in the enzyme's active site.
Kinetic studies on 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, a compound with a similar 2-(hydroxyphenyl)benzothiazole core, revealed it to be a competitive inhibitor of mushroom tyrosinase nih.gov. This indicates that the inhibitor competes with the substrate (like L-tyrosine or L-DOPA) for binding to the enzyme's active site.
Structure-activity relationship (SAR) studies have consistently shown that a 2,4-dihydroxyphenyl (resorcinol) moiety attached to the benzothiazole ring results in exceptionally potent inhibition, often far exceeding that of the standard inhibitor, kojic acid nih.govresearchgate.netmdpi.com. The presence and position of hydroxyl groups are critical; for example, compound 1b in the table below, with a resorcinol group, is over 55 times more potent than kojic acid nih.gov. The bromine substituent in this compound likely influences the electronic properties and binding orientation of the molecule within the active site.
| Compound | Mushroom Tyrosinase IC₅₀ (µM) | Reference |
|---|---|---|
| Kojic Acid (Standard) | 11.0 | nih.gov |
| 1a: 2-(4-Hydroxyphenyl)-5-(trifluoromethyl)benzo[d]thiazole | 41.3 | nih.gov |
| 1b: 4-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 | nih.gov |
| 1p: 2-Bromo-4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)phenol | 15.2 | nih.gov |
Carbonic Anhydrase (CA): Carbonic anhydrases are zinc-containing metalloenzymes involved in various physiological processes. While many CA inhibitors are sulfonamides, phenols are also a known class of CA inhibitors mdpi.comresearchgate.net. They are thought to act by anchoring to the zinc-bound water molecule/hydroxide ion within the active site. Benzothiazole derivatives have been investigated as CA inhibitors, although typically as sulfonamides nih.govnih.gov. Studies on halogenated benzo[d]thiazole-sulfonamides showed inhibitory activity against several human (h) CA isoforms, with inhibition constants (Kᵢ) in the nanomolar to micromolar range. The data suggests that the benzothiazole scaffold is suitable for targeting these enzymes.
Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a target for the treatment of infections by pathogens like Helicobacter pylori. The benzothiazole scaffold has been successfully used to develop potent urease inhibitors nih.govresearchgate.net. For example, 2-(pyridin-4-yl)benzothiazole was identified as a mixed-type inhibitor of jack bean urease scielo.br. The mechanism likely involves the interaction of the heterocyclic nitrogen and sulfur atoms with the nickel ions in the urease active site. A series of benzothiazole derivatives showed excellent urease inhibitory potential with IC₅₀ values significantly lower than the standard, acetohydroxamic acid nih.gov.
| Compound Type | Urease IC₅₀ Range (µM) | Reference |
|---|---|---|
| Acetohydroxamic Acid (Standard) | 320.7 | nih.gov |
| Benzothiazole-oxadiazole derivatives | 16.16 - 105.32 | nih.gov |
| 2-(Pyridin-4-yl)benzothiazole | 770 | scielo.br |
Cellular Interaction Studies at the Molecular Level
Understanding how a compound interacts with a cell at the molecular level is key to elucidating its biological effects. Benzothiazole derivatives are generally characterized by good lipophilicity, which facilitates cell membrane permeability mdpi.com.
Once inside the cell, these compounds can engage with various intracellular targets. For instance, studies on benzothiazole-based compounds in HepG2 human hepatocarcinoma cells have shown they can induce apoptosis by modulating key signaling pathways nih.gov. Specifically, they were found to increase the expression of tumor suppressor proteins like p53 and PTEN while decreasing the phosphorylation (and thus activity) of pro-proliferative kinases such as AKT, p38 MAPK, and ERK1/2 nih.gov. This demonstrates a direct interaction with or downstream effect on the cellular signaling machinery that governs cell fate.
Furthermore, the interaction of benzothiazole derivatives with intracellular proteins can be driven by specific non-covalent forces. A biophysical study on the binding of a 2-(methylthio)-benzothiazole derivative to the protein lysozyme revealed that the interaction was stabilized by T-shaped pi-pi stacking between the compound's benzene (B151609) ring and a tryptophan residue (TRP108) of the protein, a finding supported by spectroscopic and molecular docking analyses mdpi.com. This provides a model for how this compound might form stable complexes with intracellular protein targets.
Ligand-Receptor Binding Modalities and Allosteric Effects
Although specific ligand-receptor binding studies for this compound are not extensively documented, the broader family of benzothiazole derivatives has been shown to interact with a variety of biological receptors. The structural characteristics of this compound, including its aromatic rings and hydrogen-bonding capable hydroxyl group, suggest its potential to bind to receptor pockets through a combination of hydrophobic, pi-stacking, and hydrogen bond interactions.
Derivatives of the benzothiazole scaffold have been investigated as ligands for several receptor types. For instance, certain benzothiazole compounds have shown affinity for enzyme-linked receptors and have been explored for their potential as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) nih.gov. The binding of these molecules is often dictated by the specific substitutions on the benzothiazole and associated phenyl rings, which influence the compound's conformation and electronic properties, thereby affecting receptor affinity and selectivity. The presence of the bromine atom and the hydroxyl group on the phenyl ring of this compound would likely play a significant role in defining its receptor binding profile.
Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) site to modulate the receptor's activity, is another potential mechanism. While direct evidence for allosteric effects of this compound is not available, the structural complexity of benzothiazole derivatives allows for such interactions.
Modulation of Intracellular Signaling Pathways and Molecular Targets
The biological activity of this compound is likely exerted through the modulation of various intracellular signaling pathways, primarily via the inhibition of key enzymes. The benzothiazole nucleus is a common feature in many enzyme inhibitors.
Studies on related compounds have demonstrated that benzothiazole derivatives can act as inhibitors of several enzymes, including tyrosinase and DNA topoisomerase IIα mdpi.comresearchgate.net. For example, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate has been identified as a potent inhibitor of human topoisomerase IIα, acting as a DNA minor groove-binding agent researchgate.net. Molecular docking studies have suggested that benzothiazole derivatives can bind to the active sites of enzymes, leading to their inhibition nih.gov.
The brominated phenol component of this compound may enhance its inhibitory potential. The hydroxyl group can participate in hydrogen bonding with amino acid residues in the active site of an enzyme, while the bromine atom can form halogen bonds or increase the compound's hydrophobicity, potentially leading to stronger binding. The specific intracellular signaling pathways affected would depend on the enzymes inhibited by the compound.
| Potential Molecular Target Class | Examples from Benzothiazole Derivatives | Potential Role of this compound |
| Enzymes | Tyrosinase, DNA Topoisomerase IIα, Soluble Epoxide Hydrolase (sEH), Fatty Acid Amide Hydrolase (FAAH) nih.govmdpi.comresearchgate.net | Potential inhibitor due to the presence of the benzothiazole core and functional groups capable of interacting with enzyme active sites. |
| DNA | Minor groove binding researchgate.netniscpr.res.inniscpr.res.in | The planar aromatic structure could facilitate intercalation or groove binding, potentially interfering with DNA replication and transcription. |
Antimicrobial Action: Molecular Targets and Resistance Mechanisms
Benzothiazole derivatives are well-recognized for their broad-spectrum antimicrobial properties researchgate.net. The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the benzothiazole and phenyl rings nih.govsemanticscholar.org. Structure-activity relationship (SAR) studies have indicated that the presence of halogen atoms, such as bromine, can significantly enhance the antimicrobial efficacy of these compounds nih.gov.
The antimicrobial mechanism of benzothiazoles is believed to be multi-faceted, involving interactions with various cellular components in microorganisms.
Membrane Perturbation Mechanisms
While direct studies on the membrane-perturbing effects of this compound are limited, the phenolic moiety suggests a potential for such a mechanism. Phenolic compounds are known to exert their antimicrobial effects in part by disrupting the integrity of the microbial cell membrane frontiersin.org. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of the benzothiazole ring and the bromine atom would facilitate the partitioning of the molecule into the lipid bilayer of the microbial membrane.
Intracellular Target Interactions (e.g., DNA, essential enzymes)
A significant aspect of the antimicrobial action of benzothiazole derivatives involves their interaction with essential intracellular targets.
DNA Interaction: The planar, aromatic structure of the benzothiazole ring system allows these molecules to interact with DNA. Some benzothiazole derivatives have been shown to bind to the minor groove of DNA, which can interfere with DNA replication and transcription processes, leading to an antibacterial effect researchgate.netniscpr.res.inniscpr.res.in. Molecular docking studies have supported the potential for benzothiazole derivatives to bind to DNA nih.gov.
Inhibition of Essential Enzymes: Benzothiazoles have been identified as inhibitors of several key microbial enzymes that are crucial for survival. These include:
DNA Gyrase: This enzyme is essential for DNA replication in bacteria. Certain benzothiazole derivatives have been designed as DNA gyrase inhibitors nih.gov.
Dihydropteroate Synthase (DHPS): This enzyme is involved in the folic acid synthesis pathway, which is vital for bacterial growth. Some benzothiazole derivatives have been investigated as potential DHPS inhibitors mdpi.com.
The substitution pattern on the benzothiazole scaffold plays a critical role in determining the specific enzyme inhibitory activity. The presence of a bromine atom and a hydroxyl group in this compound could modulate its binding affinity and selectivity towards these microbial enzymes.
| Antimicrobial Mechanism | Description | Relevance to this compound |
| Membrane Perturbation | Disruption of the microbial cell membrane integrity, leading to leakage of cellular contents. | The phenolic moiety suggests a potential for this mechanism, aided by the lipophilic benzothiazole and bromine components frontiersin.org. |
| DNA Interaction | Binding to the minor groove of DNA, interfering with replication and transcription researchgate.netniscpr.res.inniscpr.res.in. | The planar aromatic structure is conducive to DNA binding. |
| Enzyme Inhibition | Inhibition of essential microbial enzymes such as DNA gyrase and dihydropteroate synthase nih.govmdpi.com. | The benzothiazole core is a known scaffold for enzyme inhibitors; the bromo and phenol groups may enhance this activity. |
Resistance Mechanisms: Microbial resistance to benzothiazole derivatives could potentially arise through several mechanisms, including:
Modification of the target enzyme to reduce the binding affinity of the inhibitor.
Increased expression of efflux pumps that actively transport the compound out of the microbial cell.
Enzymatic degradation or modification of the benzothiazole compound.
Further research is necessary to fully elucidate the specific molecular mechanisms of action and potential resistance pathways for this compound.
Advanced Material Science Applications
Integration into Organic Electronic Devices
The unique electronic and photophysical properties of benzothiazole (B30560) derivatives make them promising candidates for a new generation of organic electronic devices. The 2-(Benzo[d]thiazol-2-yl)-6-bromophenol molecule, with its combination of a proton-donating hydroxyl group, a proton-accepting thiazole (B1198619) nitrogen, and an electron-withdrawing bromine atom, possesses characteristics that are highly relevant for these applications.
Organic Light-Emitting Diodes (OLEDs)
The core structure of this compound is a classic example of a system capable of Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole ring. This process creates a transient keto-tautomer, which then relaxes to the ground state by emitting light. A key feature of ESIPT is the large separation between the absorption and emission wavelengths, known as a Stokes shift. This large shift minimizes self-absorption and enhances the efficiency of light-emitting devices. acs.orgresearchgate.net
The introduction of substituents onto the HBT scaffold is a common strategy to tune its light-emitting properties. mdpi.com The bromine atom in this compound is expected to influence the emission color and efficiency. As an electron-withdrawing group, it can modulate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Theoretical studies on similar benzothiazole derivatives have shown that such substitutions can alter the HOMO-LUMO energy gap, which directly impacts the color of the emitted light. researchgate.net
Furthermore, benzothiazole derivatives are known to exhibit Aggregation-Induced Emission (AIE), a phenomenon where fluorescence is enhanced in the solid state. researchgate.netnih.gov This is particularly advantageous for OLEDs, where the emissive materials are used in thin films. By preventing aggregation-caused quenching, AIE-active materials can lead to brighter and more efficient devices. nih.gov The specific molecular design of this compound could promote AIE characteristics, making it a potentially valuable emitter in non-doped or doped OLED architectures.
Table 1: Performance of Related Benzothiazole Emitters in OLEDs This table presents data for analogous compounds to illustrate the potential of the benzothiazole scaffold, as direct performance data for this compound is not publicly available.
| Compound Class | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color | Reference |
| Pyrene-Benzimidazole | Non-doped | 4.3 | 290 | Pure Blue | nih.gov |
| Carbazole-π-Imidazole | Non-doped | 4.43 | 11,364 | Deep-Blue | nih.gov |
| Carbazole-Thienopyrroledione | Solution-processed | 20.2 cd/A (efficiency) | 4104 | Blue-Green | mdpi.com |
EQE: External Quantum Efficiency
Organic Transistors
Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and transparent electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Thiazole-based materials, including benzothiazole derivatives, are actively being explored for this purpose due to their tunable electronic properties and potential for ordered molecular packing. researchgate.netresearchgate.net
The benzothiazole moiety is electron-accepting in nature, which can facilitate electron transport (n-type behavior). researchgate.net Theoretical and experimental studies on various benzothiazole derivatives have focused on tuning their HOMO and LUMO energy levels to optimize charge injection and transport. nih.govco-ac.com The introduction of a bromine atom, as in this compound, would lower the energy levels of the molecule, potentially enhancing its electron affinity and making it a more effective n-type or ambipolar semiconductor. nih.gov
The ability of a material to form a well-ordered thin film is critical for efficient charge transport in an OFET. The planarity of the benzothiazole ring system and its capacity for intermolecular interactions, such as π-stacking, are advantageous for creating the necessary crystalline domains. nih.gov The specific geometry and substituent pattern of this compound will dictate its solid-state packing, which in turn governs the charge carrier mobility. Ladder-type polymers incorporating thiazole units have demonstrated the importance of a planar, conjugated backbone for achieving high mobility. researchgate.net
Photonic Device Applications
The term "photonic devices" encompasses a broad range of technologies that generate, manipulate, or detect light. The unique photophysical properties of this compound make it a candidate for several such applications, particularly those leveraging its strong fluorescence and large Stokes shift. nih.gov
The ESIPT mechanism is central to its potential in photonics. acs.org This process can be exploited in the design of fluorescent probes and chemosensors. For instance, a conjugated polymer based on a 2-(benzo[d]thiazol-2-yl)phenol structure was developed as a highly selective colorimetric and fluorescent sensor for fluoride (B91410) ions. researchgate.net The interaction with the analyte modulates the ESIPT process, leading to a detectable change in the color or intensity of the emitted light. The bromine substituent on the this compound core could be used to fine-tune the sensitivity and selectivity towards specific analytes.
Moreover, materials exhibiting efficient solid-state fluorescence are in demand for devices like solid-state lighting and optical waveguides. rsc.org The correlation between crystal structure and photophysical properties is key to developing these materials. Studies on symmetrically substituted thiazolo[5,4-d]thiazole (B1587360) derivatives have shown that controlling the crystal packing allows for tuning the emission color across the visible spectrum, even enabling white-light emission from crystalline blends. rsc.org This principle of "crystal engineering" is directly applicable to this compound.
Table 2: Photophysical Properties of Related Benzothiazole Derivatives
| Compound Type | Key Photophysical Property | Wavelength (nm) | Application Relevance | Reference |
| Benzazole-Carbazole Dyes | Absorption Max (λmax) | ~336 | Light absorption for photonics | researchgate.net |
| Benzazole-Carbazole Dyes | Two-Photon Absorption | 700-800 | Bio-imaging, 3D data storage | researchgate.net |
| Benzothiazole Derivatives | Tunable Emission via ESIPT | Blue to Orange | OLEDs, Solid-State Lighting | researchgate.net |
| 2-NH2-pbt Derivatives | Tunable Luminescence via AIE | Varies | Solid-state emitters, sensors | nih.gov |
ESIPT: Excited-State Intramolecular Proton Transfer; AIE: Aggregation-Induced Emission
Self-Assembly and Supramolecular Architectures with Tunable Properties
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions such as hydrogen bonding and π-stacking. The ability to control this process is a cornerstone of nanotechnology and advanced materials design. The molecular structure of this compound is well-suited for forming predictable supramolecular architectures.
The molecule possesses a hydrogen bond donor (the -OH group) and multiple hydrogen bond acceptors (the nitrogen and sulfur atoms of the thiazole ring), which can direct its assembly into specific patterns. researchgate.net Crystal structure analyses of related compounds, such as N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine, reveal that the molecular packing involves layers held together by π-stacking and weak hydrogen bonds. nih.gov
The nearly planar benzothiazole and phenol (B47542) rings facilitate face-to-face π-stacking, a crucial interaction for charge transport in organic electronics. nih.gov The bromine atom and the hydroxyl group play a pivotal role in directing the specific arrangement of molecules in the crystal lattice. For example, studies on nitro-substituted N-(benzo[d]thiazol-2-yl)benzamide isomers have shown that the position of the substituent dramatically influences the crystal packing motif. mdpi.com Similarly, the bromine atom in this compound will exert both steric and electronic influences, guiding the formation of unique, ordered assemblies with potentially tunable electronic and photonic properties. This control over solid-state structure is essential for optimizing the performance of the material in the devices discussed previously.
Structure Property Activity Relationships Spar
The Dance of Light and Molecules: Impact of Substituent Effects on Photophysical Properties
The photophysical behavior of 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivatives, including 2-(Benzo[d]thiazol-2-yl)-6-bromophenol, is largely governed by phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE). The position and nature of substituents on the HBT scaffold play a pivotal role in modulating these properties.
Excited-State Intramolecular Proton Transfer (ESIPT): This process involves the transfer of a proton within the molecule upon photoexcitation, leading to the formation of a transient tautomer with distinct emission properties. This results in a large Stokes shift, which is the difference between the absorption and emission maxima. The efficiency of ESIPT is highly sensitive to the electronic environment of the molecule. The introduction of a bromine atom at the 6-position of the phenolic ring is expected to influence the acidity of the hydroxyl proton and the basicity of the thiazole (B1198619) nitrogen, thereby affecting the kinetics and thermodynamics of the proton transfer process. While specific studies on the 6-bromo derivative are limited, research on related halogenated HBTs suggests that the electron-withdrawing nature of halogens can impact the ESIPT equilibrium and the resulting fluorescence characteristics.
Aggregation-Induced Emission (AIE): Many conventional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or at high concentrations. In contrast, AIE-active molecules exhibit enhanced fluorescence emission upon aggregation. This phenomenon is typically attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which minimizes non-radiative decay pathways. The planar structure of the benzothiazole (B30560) ring system, coupled with the potential for intermolecular interactions involving the bromine and hydroxyl groups, suggests that this compound could exhibit AIE properties. The restriction of intramolecular motion in aggregates can lead to a significant enhancement of the fluorescence quantum yield.
A Keen Eye for Detection: Correlation of Structural Modifications with Sensing Performance
The inherent fluorescence of this compound and its sensitivity to the local environment make it a promising scaffold for the development of chemical sensors. Structural modifications can be strategically implemented to enhance both the selectivity and sensitivity of these sensors for specific analytes.
The hydroxyl and thiazole nitrogen atoms can act as binding sites for metal ions, leading to changes in the photophysical properties of the molecule. Chelation with metal ions can either enhance or quench the fluorescence, providing a "turn-on" or "turn-off" sensing mechanism. The bromine substituent can influence the binding affinity and selectivity towards different metal ions through steric and electronic effects.
Furthermore, the phenolic hydroxyl group can be functionalized to create recognition sites for other analytes, such as anions or neutral molecules. For instance, the introduction of a recognition moiety that interacts with a specific analyte can trigger a change in the ESIPT or AIE behavior of the core fluorophore, resulting in a detectable signal. The selectivity of the sensor is determined by the specific interactions between the modified benzothiazole and the target analyte, while the sensitivity is related to the magnitude of the change in the fluorescence signal upon binding.
Interacting with Life's Building Blocks: Elucidation of Structural Features Governing Biological Interaction Mechanisms
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. The structural features of this compound are crucial in determining its interactions with biological targets.
The planar aromatic system of the benzothiazole ring can facilitate intercalation into DNA or binding to the active sites of enzymes. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the interaction.
Building with Purpose: Rational Design Principles for Optimized Performance in Specific Applications
The understanding of the structure-property-activity relationships of this compound provides a foundation for the rational design of new molecules with optimized performance for specific applications.
For Enhanced Photophysical Properties:
To fine-tune the ESIPT and AIE characteristics, modifications can be made to the electron-donating or -withdrawing nature of substituents on both the benzothiazole and phenol (B47542) rings.
Introducing bulky groups can be used to control the extent of aggregation and modulate the AIE effect.
For Improved Sensing Capabilities:
The strategic placement of specific recognition moieties on the benzothiazole scaffold can lead to the development of highly selective and sensitive fluorescent probes for a variety of analytes.
Modulating the pKa of the phenolic proton through substituent effects can be used to design pH sensors.
For Potent Biological Activity:
SAR-guided modifications can be employed to enhance the binding affinity and selectivity of the compound for specific biological targets, leading to the development of more potent and less toxic therapeutic agents.
By leveraging these rational design principles, the versatile scaffold of this compound can be further exploited to create a new generation of advanced materials and bioactive compounds.
Conclusion and Future Research Directions
Summary of Current Research Advancements and Contributions of 2-(Benzo[d]thiazol-2-yl)-6-bromophenol to Chemical Science
Direct and specific research singling out this compound is limited in the current body of scientific literature. However, its contribution to chemical science can be understood through the significant advancements made with its parent and isomeric structures, primarily the class of 2-(2'-hydroxyphenyl)benzothiazoles (HBTs). The primary contribution of the HBT scaffold is its foundational role in the study of Excited-State Intramolecular Proton Transfer (ESIPT). This photophysical process, where a proton is transferred within the molecule upon excitation by light, results in a unique dual-emission profile with a large Stokes shift.
The introduction of a bromine atom onto the phenol (B47542) ring, as in this compound, is a key chemical modification. Halogenation, particularly bromination, is known to influence the electronic and photophysical properties of fluorescent molecules through the "heavy atom effect." This can enhance processes like intersystem crossing and potentially modify the kinetics and efficiency of the ESIPT process. While detailed studies on the 6-bromo isomer are not extensively available, research on related brominated HBTs suggests that the bromine substituent can be used to fine-tune the emission properties, quantum yield, and sensitivity of the molecule for various applications.
These compounds are pivotal in the development of:
Fluorescent Probes and Sensors: The sensitivity of their emission to the local environment makes them excellent candidates for detecting ions, viscosity, and polarity changes in chemical and biological systems.
Materials Science: HBT derivatives are explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their unique luminescent properties.
Bioimaging: The large Stokes shift and potential for environmentally sensitive fluorescence make them valuable tools for cellular imaging, reducing background noise and improving image clarity.
The contribution of this compound is therefore largely potential, representing a specific molecular design that leverages the well-established properties of the HBT core with the modulating effects of a strategically placed bromine atom.
Remaining Challenges and Open Questions in the Field
Despite the broad utility of the benzothiazole (B30560) scaffold, several challenges and unanswered questions persist, particularly concerning specifically functionalized derivatives like this compound.
A primary challenge is the lack of dedicated research on this specific isomer. The scientific community has focused more on other substituted HBTs, leaving a knowledge gap regarding the precise impact of a 6-bromo substitution. Key open questions include:
Structure-Property Relationships: How does the placement of the bromine at the 6-position specifically alter the ESIPT dynamics compared to other positions (e.g., 4-bromo)? Understanding the steric and electronic effects is crucial for predictive molecular design.
Synthetic Accessibility: While general methods for synthesizing benzothiazoles exist, developing high-yield, regioselective syntheses for specific isomers like the 6-bromo derivative can be challenging. Overcoming issues of selectivity and scalability is a persistent hurdle. nih.govchemrxiv.org
Quantum Yield and Photostability: A common challenge with fluorescent probes is achieving high quantum yields and ensuring photostability for long-term applications like imaging or in devices. The heavy atom effect from bromine can sometimes quench fluorescence, and balancing this with potential benefits is a delicate task.
Aggregation-Induced Emission (AIE): Many HBT derivatives suffer from aggregation-caused quenching (ACQ) in solid states or high concentrations, limiting their use in devices. While the AIE phenomenon has been observed in some benzothiazoles, predicting and controlling this behavior remains an active area of research. mdpi.comrsc.orgacs.org
The following table summarizes the key challenges associated with the broader class of functionalized benzothiazole phenols.
| Challenge Category | Specific Open Questions |
| Synthesis & Functionalization | How can we achieve precise regioselectivity in the C-H functionalization of the phenol ring? nih.gov What are the most efficient, green synthetic routes for producing specific isomers? mdpi.com |
| Photophysical Understanding | What is the exact mechanism by which different substituents (like bromine) modulate the ESIPT and AIE processes? How can we computationally predict emission properties with higher accuracy? acs.orgacs.org |
| Application & Performance | How can we overcome aggregation-caused quenching to create robust solid-state materials? What molecular designs will enhance biocompatibility and target specificity for bioimaging? |
Prospective Research Avenues for this compound Chemistry and Related Benzothiazole Scaffolds
The future of research for this compound and related scaffolds is rich with possibilities, branching from fundamental studies to advanced applications.
Advanced Sensor Development: Building on a fundamental understanding, future work can focus on incorporating this molecule into sophisticated sensors. Given the sensitivity of HBT fluorescence, prospective research could target:
Ratiometric Probes: Designing sensors that exhibit a change in the ratio of two emission wavelengths upon analyte binding, leading to more accurate and reliable detection.
Multi-Analyte Sensors: Developing systems based on arrays of different benzothiazole derivatives that can detect multiple analytes simultaneously.
AIE-Based Sensors: Intentionally designing 6-bromo HBT derivatives that exhibit aggregation-induced emission, which is highly advantageous for "turn-on" sensing in aqueous media with low background signal. mdpi.comacs.orgnih.gov
Innovations in Materials Science: The benzothiazole scaffold is a promising building block for novel organic materials. Future research could explore:
Thermochromic and Mechanochromic Materials: Investigating how the crystal packing of this compound and related compounds can be engineered to create materials that change color in response to heat or mechanical force.
Next-Generation OLEDs: Using the 6-bromo HBT as a dopant or emitter in OLEDs to tune emission colors and potentially improve device efficiency through enhanced intersystem crossing.
Photocatalysis: Exploring the potential of benzothiazole derivatives in light-driven chemical reactions, an emerging application for this class of compounds.
Medicinal Chemistry and Bioimaging: While this article excludes dosage information, the benzothiazole core is a well-known pharmacophore. Future research from a chemical science perspective will involve designing derivatives with enhanced cell permeability and targeting capabilities for high-resolution imaging of specific cellular components or processes. mdpi.com
The path forward for this compound involves moving it from a compound with theoretical potential to a well-characterized molecule with demonstrated utility, thereby enriching the broader and highly promising field of benzothiazole chemistry.
Q & A
Basic: What are the common synthetic routes for 2-(Benzo[d]thiazol-2-yl)-6-bromophenol, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling bromophenol derivatives with benzothiazole precursors under controlled conditions. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are often used to enhance reaction efficiency .
- Temperature control : Reactions are conducted at 60–80°C to balance yield and avoid decomposition .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may facilitate cross-coupling reactions for brominated intermediates .
Optimization requires monitoring via TLC or HPLC to ensure intermediate purity before proceeding to cyclization or functionalization steps .
Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzothiazole-phenol linkage and bromine substitution patterns. Aromatic protons appear at δ 7.2–8.5 ppm, while the phenolic -OH signal is typically downfield (~δ 10.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 322.97 for C₁₃H₈BrNOS) .
- X-ray Crystallography : Single-crystal studies resolve bond angles and confirm the planarity of the benzothiazole-phenol system, with Br···O interactions stabilizing the structure .
Advanced: How can computational methods like molecular docking predict the biological interactions of this compound?
Answer:
- Target selection : Prioritize enzymes (e.g., tyrosine kinases) or receptors (e.g., G-protein-coupled receptors) based on structural analogs .
- Docking protocols : Use software like AutoDock Vina to simulate ligand-receptor binding. The bromophenol moiety often occupies hydrophobic pockets, while the benzothiazole ring engages in π-π stacking .
- Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays to refine models .
Advanced: What strategies resolve contradictory data in biological activity assessments (e.g., antimicrobial vs. cytotoxic effects)?
Answer:
- Dose-response profiling : Test across a concentration gradient (0.1–100 µM) to distinguish selective activity from non-specific cytotoxicity .
- Mechanistic studies : Use flow cytometry to differentiate apoptosis (Annexin V staining) from necrosis (propidium iodide uptake) in cell lines .
- Comparative SAR : Modify substituents (e.g., replacing Br with Cl or CH₃) and correlate changes with activity trends .
Advanced: How do substituents on the benzothiazole ring affect the compound’s reactivity and bioactivity?
Answer:
- Electron-withdrawing groups (e.g., Br) : Enhance electrophilic aromatic substitution reactivity and stabilize intermediates during derivatization .
- Hydrophobic substituents (e.g., CH₃) : Improve membrane permeability, as seen in analogs like (6-Bromobenzo[d]thiazol-2-yl)methanol, which show higher logP values .
- Bioactivity modulation : Bromine at position 6 increases antimicrobial potency (MIC ~2 µg/mL against S. aureus), while methoxy groups reduce cytotoxicity in NIH/3T3 cells .
Advanced: What are the challenges in crystallizing this compound, and how are single-crystal X-ray studies conducted?
Answer:
- Crystallization hurdles : The compound’s low solubility in common solvents (e.g., water, hexane) necessitates slow evaporation from DMF/acetone mixtures .
- Data collection : Cool crystals to 133 K to minimize thermal motion artifacts. Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data (R-factor ≤ 0.025) .
- Structure refinement : Apply SHELXL-97 to model disorder, particularly in the bromophenol moiety, ensuring anisotropic displacement parameters for heavy atoms .
Basic: What are the key considerations in designing experiments to evaluate the compound’s antimicrobial activity?
Answer:
- Strain selection : Use Gram-positive (S. aureus) and Gram-negative (E. coli) models to assess broad-spectrum potential .
- Controls : Include ciprofloxacin (10 µg/mL) as a positive control and DMSO as a solvent control.
- Assay conditions : Conduct broth microdilution in Mueller-Hinton medium (pH 7.3) at 37°C for 18–24 hours .
Advanced: How can reaction conditions be optimized for synthesizing derivatives via photocatalyzed amination?
Answer:
- Catalyst selection : Use Ru(bpy)₃Cl₂ (0.5 mol%) under 10 W blue LED irradiation to generate reactive intermediates .
- Solvent optimization : Acetonitrile improves radical stability compared to DMF, achieving yields >80% for aminated derivatives .
- Substrate scope : Test electron-deficient amines (e.g., 2-aminopyridine) for higher regioselectivity in C–N bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
